2-Ethyl-6-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one
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Overview
Description
2-Ethyl-6-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol This compound is known for its unique structure, which includes a phthalazinone core substituted with ethyl, hydroxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-ethyl-6-hydroxy-7-methoxyphthalic anhydride with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-ethyl-6-oxo-7-methoxy-1,2-dihydrophthalazin-1-one.
Reduction: Formation of 2-ethyl-6-hydroxy-7-methoxy-1,2,3,4-tetrahydrophthalazin-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-6-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-6-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and methoxy groups may play a role in its binding to enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one: A closely related compound with similar structural features.
4-Hydroxy-2-quinolones: Compounds with a similar core structure but different substituents, known for their biological activities.
Uniqueness
2-Ethyl-6-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-ethyl-6-hydroxy-7-methoxyphthalazin-1-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-13-11(15)8-5-10(16-2)9(14)4-7(8)6-12-13/h4-6,14H,3H2,1-2H3 |
InChI Key |
JVLRCRHPMNBMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2C=N1)O)OC |
Origin of Product |
United States |
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